3-Bromoaniline-d4
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Overview
Description
3-Bromoaniline-d4 is a chemical reagent used in designing indole and benzimidazole-based compounds which are pro-apoptotic agents . It is also known as 3-Bromo-benzenamine-d4, (3-Bromophenyl)amine-d4, (m-Bromophenyl)amine-d4 .
Synthesis Analysis
The synthesis of 3-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order . The first step needs to be the nitration and not the bromination. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .Molecular Structure Analysis
The molecular formula of 3-Bromoaniline-d4 is C6H2D4BrN . The molecular weight is 176.05 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The synthesis of 3-Bromoaniline involves a multi-step electrophilic aromatic substitution. The traditional synthetic method involves the steps of acetylation, bromination, and hydrolysis in that order . The first step needs to be the nitration and not the bromination. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .Physical And Chemical Properties Analysis
3-Bromoaniline-d4 is a colorless to pale yellow liquid and is soluble in water, alcohol, and ether . It has a molecular weight of 176.05 . The normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and other properties are critically evaluated .Scientific Research Applications
Organic Synthesis and Catalysis
Bromoaniline derivatives are pivotal in organic synthesis, serving as building blocks for the construction of complex molecules. For instance, studies have explored their use in the synthesis of indole derivatives, a core structure in many pharmaceuticals. One approach involves the palladium-catalyzed intramolecular arylation of bromophenylaminoquinolines, leading to indoloquinolines, a process that benefits from microwave irradiation for efficiency (Hostyn et al., 2006). Similarly, the synthesis of unnatural tryptophans via a mild and general Larock indolization protocol demonstrates the versatility of bromoaniline derivatives in facilitating the construction of biologically relevant molecules (Chuang et al., 2016).
Material Science and Polymer Research
In material science, bromoaniline derivatives have been used to synthesize conducting polymers. For example, poly(aniline-co-3-bromoaniline) copolymers with varying compositions exhibit distinct electrical and morphological properties, demonstrating the influence of bromoaniline derivatives on the conductivity and structure of copolymers (Waware et al., 2017).
Mechanism of Action
Target of Action
3-Bromoaniline-d4 is a deuterated variant of 3-bromoaniline
Mode of Action
The presence of a bromine atom (-br) and deuterium isotopes (d) in place of hydrogen atoms (-h) provides this compound with unique spectroscopic properties . These properties can be leveraged in various research and analytical applications, including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and gas chromatography-mass spectrometry (GC-MS) .
Pharmacokinetics
It is known that the compound is soluble in water, alcohol, and ether , which may influence its bioavailability and distribution within the body.
Result of Action
Its unique spectroscopic properties make it a valuable tool for research and analytical applications, including the identification and quantification of other analytes in a sample .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity - (repeated exposure). The target organs are blood, hematopoietic system .
Future Directions
3-Bromoaniline-d4 is a deuterated form of 3-Bromoaniline, which is an aromatic amine. It is commonly used as a labeled standard in a variety of analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and others . The synthesis and characterization of electrically conductive poly(aniline-co-3-bromoaniline) nanocomposites have been reported .
properties
IUPAC Name |
3-bromo-2,4,5,6-tetradeuterioaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHYLGCQVVLOQ-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoaniline-d4 |
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